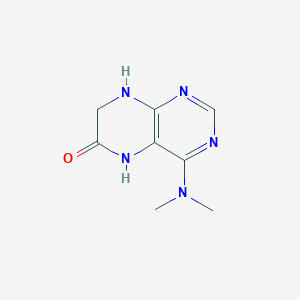

4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .

Synthesis Analysis

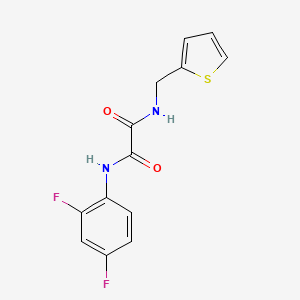

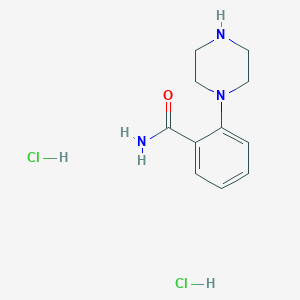

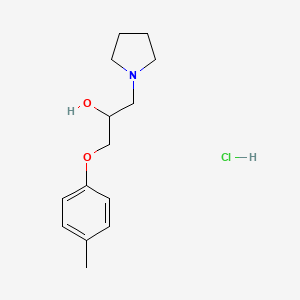

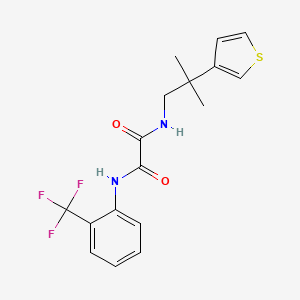

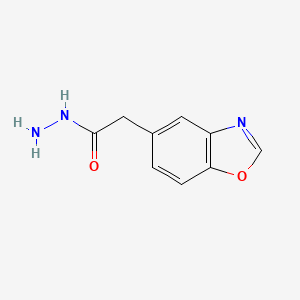

The synthesis of similar compounds often involves reactions with primary aromatic amines containing one or more nucleophiles .Molecular Structure Analysis

The structure of related compounds is often investigated using techniques like FT-IR, UV–vis, and 1 H-NMR spectroscopy, as well as density functional theory (DFT) and time-dependent density functional theory (TD-DFT) .Chemical Reactions Analysis

4-Dimethylaminopyridine is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be investigated using various spectroscopic techniques and computational methods .Scientific Research Applications

Cosmetic Industry: UV Filters

In the cosmetic industry, derivatives of pteridinone, such as “4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one,” have been explored for their potential as ultraviolet (UV) filters . These compounds can absorb, reflect, and scatter UV radiation, thereby reducing the risk of skin disorders like sunburn, skin aging, and cancer. The pursuit of new UV filters is crucial for advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection.

Environmental Science: Microplastics Detection

The compound’s derivatives are used in environmental science for the detection and analysis of microplastics . Microplastics are a significant source of pollution, and the ability to identify them quickly and accurately is essential. The solvatochromic properties of these derivatives allow for a positive shift of the fluorescence emission spectrum according to the polarity of the polymers, which aids in the straightforward identification of different types of microplastics.

Mechanism of Action

Target of Action

Similar compounds such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid have been found to interact with various targets

Mode of Action

Compounds with similar structures, such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid, have been found to interact with their targets in various ways . More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways

Pharmacokinetics

Similar compounds such as 4-dimethylaminophenol and 4-(dimethylamino)benzoic acid have been found to have various pharmacokinetic properties . More research is needed to understand the specific ADME properties of this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

Similar compounds have been found to be influenced by various environmental factors . More research is needed to understand how environmental factors influence the action of this compound.

Safety and Hazards

properties

IUPAC Name |

4-(dimethylamino)-7,8-dihydro-5H-pteridin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-13(2)8-6-7(10-4-11-8)9-3-5(14)12-6/h4H,3H2,1-2H3,(H,12,14)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFBBRPPSRBSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1NC(=O)CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-5,6,7,8-tetrahydropteridin-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)

![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)

![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)

![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)